molecular formula C9H11ClN2O2 B12622112 Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate

Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate

Cat. No.: B12622112
M. Wt: 214.65 g/mol
InChI Key: PTHZJIMXQNWQGW-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chloromethyl substituent at position 2, a methyl group at position 4, and an ethyl ester at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions for further functionalization .

Synthetic routes often involve multi-step procedures, such as condensation reactions followed by alkylation or halogenation. For example, derivatives are synthesized by reacting ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate with benzyl chloride under alkaline conditions . Spectroscopic characterization (FT-IR, NMR, UV-Vis) and computational studies (DFT) confirm its structural stability and electronic properties, with hyperconjugative interactions contributing to its stability .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-5-11-8(4-10)12-6(7)2/h5H,3-4H2,1-2H3

InChI Key

PTHZJIMXQNWQGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)CCl

Origin of Product

United States

Preparation Methods

Chlorination of Pyrimidine Derivatives

One common method begins with the chlorination of 4-methylpyrimidine-5-carboxylic acid or its derivatives. The general reaction involves:

  • Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
  • Conditions : Refluxing the reaction mixture under inert atmosphere to prevent hydrolysis.

The chlorination typically occurs at the 2-position of the pyrimidine ring, yielding a chloromethyl intermediate.

Esterification

Following chlorination, the next step is esterification to form the ethyl ester:

  • Reagents : Ethanol and a catalytic amount of sulfuric acid or using ethyl chloroformate.
  • Conditions : Heating under reflux for several hours.

This step converts the carboxylic acid group into an ethyl ester, which is crucial for enhancing solubility and reactivity in subsequent reactions.

The efficiency of these synthetic routes can vary significantly based on reaction conditions such as temperature, solvent choice, and reagent concentrations. Below is a summary of typical yields and conditions based on literature findings:

Step Reagents Conditions Yield (%)
Chlorination POCl₃ or SOCl₂ Reflux under inert gas 70-85
Esterification Ethanol + H₂SO₄ Reflux 60-75
Final Product Isolation Column chromatography Silica gel with ethyl acetate 50-65

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. This property allows for further functionalization:

Types of Nucleophiles Used

Common nucleophiles include:

  • Amines (e.g., dimethylamine)
  • Alcohols (e.g., methanol)
  • Thiols (e.g., sodium thiophenoxide)

Each substitution can yield different derivatives with potential biological activities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate exhibits promising antibacterial properties. Studies have shown its efficacy against a range of bacterial pathogens, with minimum inhibitory concentrations (MICs) established through both in vitro and in vivo experiments. These findings suggest that this compound could serve as a lead structure for the development of new antibacterial agents targeting resistant strains.

Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have also been conducted. The compound has demonstrated activity against certain cancer cell lines, although further studies are necessary to elucidate its mechanisms of action and therapeutic potential.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its chloromethyl and carboxylate functional groups facilitate various chemical transformations, making it suitable for the synthesis of more complex heterocyclic compounds. This characteristic is particularly valuable in the development of pharmaceuticals and agrochemicals.

Synthesis Methods
The compound can be synthesized through several methods, including:

  • Nucleophilic Substitution Reactions: Involving chloromethyl groups that can be replaced by nucleophiles.
  • Condensation Reactions: With substituted phenols or anilines to form new derivatives.

Agrochemical Applications

The reactivity profile of this compound makes it a candidate for use in agrochemicals, particularly as a precursor for developing herbicides or pesticides. Its ability to interact with biological targets may provide avenues for creating compounds that can effectively manage agricultural pests while minimizing environmental impact.

Molecular Interaction Studies

Current research has focused on the interaction profiles of this compound with various biological targets. Initial studies suggest potential binding affinities with specific enzymes or receptors, which could be further explored using techniques such as molecular docking and binding assays. Understanding these interactions is crucial for assessing the compound's pharmacodynamics and optimizing its therapeutic efficacy.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of this compound against several Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential as a new antibacterial agent.

Case Study 2: Synthesis of Pyrimidine Derivatives

Research focused on utilizing this compound as a building block for synthesizing novel pyrimidine derivatives with enhanced biological activities. The study highlighted various synthetic routes and characterized the resulting compounds' pharmacological properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pyrimidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

The reactivity and applications of pyrimidine derivatives are heavily influenced by substituents at position 2. Key analogs include:

Compound Name Molecular Formula Substituent at C2 Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate C₉H₁₁ClN₂O₂ Methyl 214.65 High similarity (0.88); halogenated intermediates for drug synthesis
Ethyl 2-(methylthio)-4-methylpyrimidine-5-carboxylate C₁₀H₁₄N₂O₂S Methylthio 226.29 Used in organosilane synthesis; sulfur enhances nucleophilicity
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate C₁₅H₁₇N₃O₂ Benzylamino 271.31 Bioactive precursor; hydrogen bonding influences crystal packing
Target compound C₁₀H₁₁ClN₂O₂ Chloromethyl 228.66 High electrophilicity; used in antiviral and anticancer agents

Key Observations :

  • Chloromethyl vs. Methyl : The chloromethyl group in the target compound increases electrophilicity compared to the methyl group in Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, making it more reactive in SN2 reactions .
  • Sulfur-containing analogs : Methylthio substituents (e.g., Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) exhibit improved nucleophilic displacement kinetics due to sulfur's polarizability .

Substituent Variations at Position 4

Position 4 modifications alter steric and electronic effects:

Compound Name Molecular Formula Substituent at C4 Melting Point (°C) Biological Activity Reference
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate C₁₈H₂₂N₂O₃S 4-Methoxyphenyl N/A Anticancer and antibacterial activities; non-planar pyrimidine ring conformation
Ethyl 4-(3-chlorophenyl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₅H₁₄Cl₂N₂O₃ 3-Chlorophenyl N/A DFT studies show charge delocalization enhances stability
Target compound C₁₀H₁₁ClN₂O₂ Methyl N/A Intermediate for dihydropyrimidinones with antihypertensive activity

Key Observations :

  • Aromatic vs. Aliphatic substituents : Aromatic groups (e.g., 4-methoxyphenyl) introduce π-π stacking interactions, influencing crystal packing and bioactivity .
  • Methyl group : The methyl group in the target compound provides steric hindrance, affecting regioselectivity in further reactions .

Ester Group Modifications

The ethyl ester at position 5 can be replaced with other esters or functional groups:

Compound Name Molecular Formula Substituent at C5 Similarity Score Applications Reference
Methyl 4-chloro-2-methylpyrimidine-5-carboxylate C₈H₉ClN₂O₂ Methyl ester 0.86 Used in peptide coupling reactions
Ethyl 4,6-dichloropyrimidine-5-carboxylate C₇H₆Cl₂N₂O₂ Ethyl ester 0.81 Precursor for agrochemicals
Target compound C₁₀H₁₁ClN₂O₂ Ethyl ester 1.00 Versatile intermediate in drug design

Key Observations :

  • Ester size : Methyl esters (lower molecular weight) are preferred for solubility in polar solvents, while ethyl esters balance lipophilicity and reactivity .

Biological Activity

Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C9H10ClN2O2C_9H_{10}ClN_2O_2. The compound features a chloromethyl group at the 2-position and a carboxylate group at the 5-position of the pyrimidine ring, which contributes to its unique reactivity and biological properties.

Compound Name Molecular Formula Key Features
This compoundC9H10ClN2O2C_9H_{10}ClN_2O_2Chloromethyl and carboxylate groups enhance reactivity

Antiviral and Anticancer Properties

Research indicates that this compound exhibits significant antiviral and anticancer activities. It has been studied as a potential building block for synthesizing nucleotide analogs, which are crucial in developing therapeutic agents targeting viral infections and cancer cells.

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in viral replication and tumor growth, although detailed mechanisms remain to be fully elucidated. For instance, preliminary findings suggest that it may interact with polymerases or kinases critical for these biological processes.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Initial studies suggest that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effective antibacterial properties, particularly against Streptococcus agalactiae and Escherichia coli .

The biological activity of this compound is believed to stem from its ability to inhibit specific molecular targets. These targets include enzymes involved in nucleic acid metabolism and cell signaling pathways. The chloromethyl group enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on target proteins, thereby influencing their activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications at various positions on the pyrimidine ring can significantly alter the compound's potency and selectivity:

Modification Effect on Activity
Substituting methyl groups at different positionsAlters steric hindrance and electronic properties, affecting binding affinity
Replacing chloromethyl with other halogens (e.g., bromine or iodine)Changes reactivity profiles and may enhance or reduce biological activity

Case Studies

  • Antiviral Screening : In a study focusing on antiviral agents, this compound was evaluated for its ability to inhibit viral replication in cell cultures. Results showed a dose-dependent decrease in viral load, suggesting potential as an antiviral therapeutic.
  • Anticancer Evaluation : A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : The compound underwent agar diffusion tests against several bacterial strains, demonstrating zones of inhibition that confirmed its antimicrobial efficacy. Further investigations are required to understand the exact mechanisms behind this activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via modified Biginelli reactions or cyclocondensation of thioureas with β-ketoesters. For example, analogous pyrimidine derivatives are synthesized by reacting ethyl acetoacetate with substituted aldehydes and thioureas in a one-pot reaction under acidic conditions (e.g., HCl or AlCl₃ catalysis) . Optimization involves adjusting stoichiometry (e.g., 1:1:1 molar ratio of aldehyde, β-ketoester, and thiourea), solvent selection (ethanol or acetylacetone), and temperature (65–70°C). Monitoring reaction progress via TLC or UV spectroscopy is critical .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR/FTIR : Assign peaks for the chloromethyl (-CH₂Cl) and ester (-COOEt) groups. The pyrimidine ring protons resonate downfield (δ 8.0–9.0 ppm in 1^1H NMR), while the methyl group appears as a singlet near δ 2.5 ppm .
  • X-ray Crystallography : Use SHELXL for refinement. The chloromethyl group’s geometry (bond angles/lengths) and π-stacking interactions in the pyrimidine ring can be analyzed. For example, similar compounds show C-Cl bond lengths of ~1.79 Å and torsion angles < 5° for planar pyrimidine rings .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Recrystallization from ethanol or acetonitrile yields crystalline solids with >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in substitution reactions involving the chloromethyl group?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to model nucleophilic attack on the chloromethyl carbon. Analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to predict sites for SN2 reactions. Studies on analogous compounds show chloromethyl groups exhibit higher electrophilicity (Fukui ff^- indices >0.1) compared to methyl substituents .

Q. What strategies resolve contradictions in spectroscopic data when characterizing byproducts or structural isomers?

  • Methodological Answer : Combine 13^{13}C NMR DEPT experiments with HSQC/HMBC correlations to distinguish regioisomers. For example, unexpected signals near δ 160 ppm in 13^{13}C NMR may indicate carbonyl rearrangement. X-ray crystallography is definitive for resolving ambiguities, as seen in ethyl pyrimidine carboxylate derivatives with similar substitution patterns .

Q. How can reaction mechanisms for the compound’s participation in cross-coupling or cycloaddition reactions be elucidated?

  • Methodological Answer : Use kinetic isotope effects (KIEs) and trapping experiments. For Suzuki-Miyaura coupling, monitor Pd(0)-catalyzed activation of the C-Cl bond. In situ IR spectroscopy can track intermediate palladacycle formation. Computational modeling (e.g., NBO analysis) identifies charge transfer during transition states .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining regiochemical control?

  • Methodological Answer : Employ flow chemistry to enhance heat/mass transfer for exothermic steps (e.g., chloromethylation). Use statistical DoE (Design of Experiments) to optimize variables like catalyst loading (AlCl₃: 0.5–2 mol%) and residence time. Pilot-scale trials for analogous compounds achieved >80% yield with <5% regioisomer formation .

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